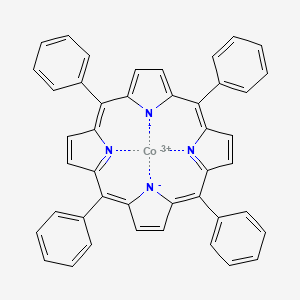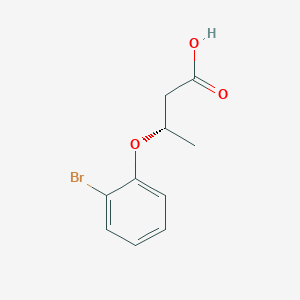![molecular formula C22H30O4 B13104326 4-[(E)-6-(1,3-benzodioxol-5-yl)-3-ethyl-hex-3-enyl]heptane-3,5-dione](/img/structure/B13104326.png)
4-[(E)-6-(1,3-benzodioxol-5-yl)-3-ethyl-hex-3-enyl]heptane-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-(Benzo[d][1,3]dioxol-5-yl)-3-ethylhex-3-en-1-yl)heptane-3,5-dione is a complex organic compound featuring a benzo[d][1,3]dioxole moiety. This compound is notable for its unique structure, which includes a benzo[d][1,3]dioxole ring fused with a heptane-3,5-dione chain. The presence of the benzo[d][1,3]dioxole group imparts significant chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(Benzo[d][1,3]dioxol-5-yl)-3-ethylhex-3-en-1-yl)heptane-3,5-dione typically involves multi-step organic reactions. One common approach is the condensation of benzo[d][1,3]dioxole derivatives with appropriate heptane-3,5-dione precursors under controlled conditions. The reaction may require catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound .
化学反応の分析
Types of Reactions
4-(6-(Benzo[d][1,3]dioxol-5-yl)-3-ethylhex-3-en-1-yl)heptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and substituted benzo[d][1,3]dioxole derivatives .
科学的研究の応用
4-(6-(Benzo[d][1,3]dioxol-5-yl)-3-ethylhex-3-en-1-yl)heptane-3,5-dione has several scientific research applications:
作用機序
The mechanism of action of 4-(6-(Benzo[d][1,3]dioxol-5-yl)-3-ethylhex-3-en-1-yl)heptane-3,5-dione involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell cycle regulation, and signal transduction .
類似化合物との比較
Similar Compounds
3,5-Hexadien-2-one, 6-(1,3-benzodioxol-5-yl): Shares the benzo[d][1,3]dioxole moiety but differs in the aliphatic chain structure.
1-(Benzo[d][1,3]dioxol-5-yl)methyl-2-(benzo[d][1,3]dioxol-6-yl)methyl diselane: Contains the benzo[d][1,3]dioxole group but includes selenium atoms in its structure.
Uniqueness
4-(6-(Benzo[d][1,3]dioxol-5-yl)-3-ethylhex-3-en-1-yl)heptane-3,5-dione is unique due to its specific combination of the benzo[d][1,3]dioxole ring with a heptane-3,5-dione chain, which imparts distinct chemical and biological properties not found in other similar compounds .
特性
分子式 |
C22H30O4 |
|---|---|
分子量 |
358.5 g/mol |
IUPAC名 |
4-[(E)-6-(1,3-benzodioxol-5-yl)-3-ethylhex-3-enyl]heptane-3,5-dione |
InChI |
InChI=1S/C22H30O4/c1-4-16(10-12-18(19(23)5-2)20(24)6-3)8-7-9-17-11-13-21-22(14-17)26-15-25-21/h8,11,13-14,18H,4-7,9-10,12,15H2,1-3H3/b16-8+ |
InChIキー |
BQCWKDYUVAGNSI-LZYBPNLTSA-N |
異性体SMILES |
CC/C(=C\CCC1=CC2=C(C=C1)OCO2)/CCC(C(=O)CC)C(=O)CC |
正規SMILES |
CCC(=CCCC1=CC2=C(C=C1)OCO2)CCC(C(=O)CC)C(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B13104250.png)
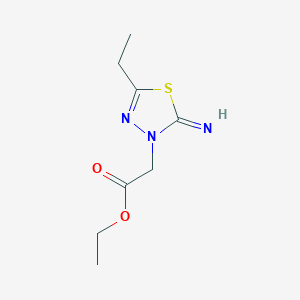
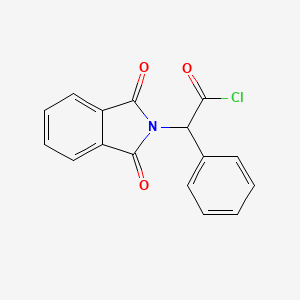
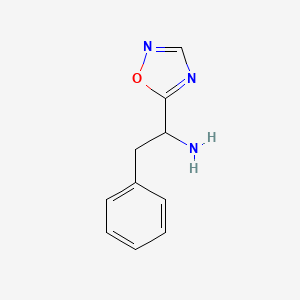
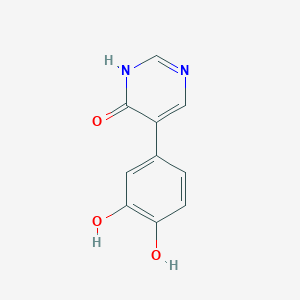
![1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13104267.png)
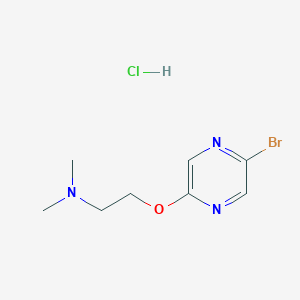
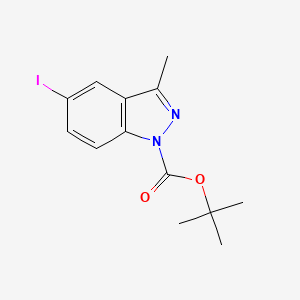
![1,2-Dihydro-3H-thieno[3,2-c]pyrazol-3-one](/img/structure/B13104277.png)
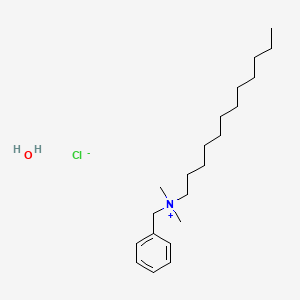
![7-Bromo-2-(hydroxymethyl)-5-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B13104284.png)
![2-[3-(4-Methanethioylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13104285.png)
